3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one
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Overview
Description
3-[[4-[6-(4-morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one is a N-arylpiperazine.
Scientific Research Applications
Bacteriostatic Activity
Compounds similar to 3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one, including derivatives with morpholinyl and piperazinyl groups, have shown promising in vitro bacteriostatic activity. Studies indicate effectiveness against bacteria like Micrococcus flavus and Bacillus cereus (Guarda et al., 2004).
Anti-Tumor Agents
Benzopyran compounds, with structures including morpholine and piperazine derivatives, have demonstrated significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. In vitro testing has shown total growth inhibition of these tumors at very low concentrations (Jurd, 1996).
Antiplatelet Activity
2-Morpholinylchromones, closely related to the compound , have been synthesized and evaluated for their antiplatelet properties. These compounds are potent inhibitors of ADP-induced platelet aggregation, showing potential in preventing platelet-dependent thrombus formation (Morris et al., 1993).
Antibacterial and Antifungal Properties
A new class of compounds including morpholine and piperazine derivatives has been synthesized and tested for antibacterial activity. These compounds have shown effectiveness against bacterial strains like E. coli, S. aureus, and C. albicans, demonstrating their potential as antibacterial agents (Abdel-Jalil et al., 2000).
Glucan Synthase Inhibition
Pyridazinone derivatives, which are structurally related to 3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one, have been identified as β-1,3-glucan synthase inhibitors. These compounds have shown efficacy in vivo against Candida glabrata infections (Ting et al., 2011).
properties
Product Name |
3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one |
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Molecular Formula |
C22H23N5O4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H23N5O4/c28-21(17-15-16-3-1-2-4-18(16)31-22(17)29)27-9-7-25(8-10-27)19-5-6-20(24-23-19)26-11-13-30-14-12-26/h1-6,15H,7-14H2 |
InChI Key |
QJMRRVUJLMDPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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